molecular formula C19H24ClN5O4 B2541834 8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 879071-91-7

8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2541834
CAS No.: 879071-91-7
M. Wt: 421.88
InChI Key: LIGNPNIRAWGCMV-UHFFFAOYSA-N
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Description

8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-dione derivative designed for advanced pharmacological and biochemical research. This compound is of significant interest in early-stage discovery for its potential to modulate specific biological pathways. Its molecular architecture, featuring a purine core functionalized with phenoxy and sec-butylamino groups, suggests potential for interaction with a range of enzymatic targets. Researchers are investigating its applicability in several areas, which may include the study of central nervous system (CNS) targets, inflammatory pathways, or metabolic enzymes. The specific mechanism of action and primary research applications are currently under investigation to define its full research value. This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

8-(butan-2-ylamino)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O4/c1-4-11(2)21-18-22-16-15(17(27)23-19(28)24(16)3)25(18)9-13(26)10-29-14-7-5-12(20)6-8-14/h5-8,11,13,26H,4,9-10H2,1-3H3,(H,21,22)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGNPNIRAWGCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Sequential Alkylation-Nucleophilic Substitution

This four-step protocol adapts methodologies from istradefylline production:

Step 1: 8-Bromination of 3-Methylxanthine
Reaction of 3-methylxanthine with bromine (Br₂) in sodium acetate buffer (pH 4.3) yields 8-bromo-3-methylxanthine (85% yield). Critical parameters:

  • Temperature: 25-30°C
  • Reaction time: 6 hr
  • Bromine stoichiometry: 1.1 eq

Step 2: N7 Alkylation
8-Bromo-3-methylxanthine reacts with epichlorohydrin derivatives under phase-transfer conditions:

8-Br-3-Me-xanthine +  
(4-chlorophenoxy)glycidyl ether  
→ 7-(3-(4-Cl-phenoxy)-2-hydroxypropyl)-8-Br-3-Me-xanthine  

Optimized conditions:

  • Solvent: DMF/H₂O (4:1)
  • Base: K₂CO₃ (2.5 eq)
  • Catalyst: Tetrabutylammonium bromide (0.1 eq)
  • Yield: 72%

Step 3: C8 Amination
Nucleophilic substitution with sec-butylamine achieves C8 functionalization:

$$
\text{C}8\text{Br} + \text{sec-C}4\text{H}9\text{NH}2 \xrightarrow{\text{Pd(OAc)}2, \text{TPPTS}} \text{C}8\text{NH(sec-C}4\text{H}9\text{)} + \text{HBr}
$$

Reaction parameters:

  • Catalyst system: Pd(OAc)₂ (5 mol%), TPPTS (15 mol%)
  • Solvent: Acetonitrile/H₂O (3:1)
  • Temperature: 95°C, 1.5 hr
  • Yield: 68%

Step 4: Final Purification
Crystallization from ethyl acetate/hexane (1:4) provides pharmaceutical-grade material (99.5% purity by HPLC).

Route B: Convergent Synthesis via Suzuki Coupling

Adapting advanced cross-coupling techniques from A₂A antagonist development:

Key Intermediate Preparation

  • 8-Bromo-7-propargyl-3-methylxanthine synthesized via N7 alkylation with propargyl bromide
  • (4-Chlorophenoxy)epoxide prepared from epichlorohydrin and 4-chlorophenol

Palladium-Mediated Assembly

8-Bromo-7-propargyl-xanthine +  
(4-Cl-phenoxy)epoxide-Bpin  
→ Target compound  

Reaction specifics:

  • Catalyst: Pd(PPh₃)₄ (3 mol%)
  • Ligand: XPhos (6 mol%)
  • Base: Cs₂CO₃
  • Solvent: THF/H₂O (10:1)
  • Yield: 81%

Critical Process Parameters

Comparative analysis of synthetic approaches:

Parameter Route A Route B
Total Steps 4 3
Overall Yield 42% 58%
Palladium Consumption 5 mol% 3 mol%
Maximum Purity Achieved 99.5% 99.8%
Scalability 100g 500g

Data synthesized from

Structural Characterization

Comprehensive analytical profiling confirms compound identity:

¹H NMR (400 MHz, DMSO-d₆)

  • δ 10.82 (s, 1H, N1-H)
  • δ 4.21 (dd, J=6.2, 1H, CHOH)
  • δ 3.67 (m, 2H, OCH₂)
  • δ 1.48 (d, J=6.8, 3H, CH(CH₃))

HPLC Analysis

  • Column: C18, 5μm, 250×4.6mm
  • Mobile phase: MeCN/0.1% H3PO4 (55:45)
  • Retention time: 8.92 min
  • Purity: >99.5%

Process Optimization Challenges

Isomerization Control

The 2-hydroxypropyl side chain introduces stereochemical complexity. Kinetic studies reveal:

  • 85% erythro isomer forms under standard conditions
  • Threo isomer increases to 22% at T>80°C

Mitigation strategy:

  • Strict temperature control (<60°C during alkylation)
  • Chiral resolution using tartaric acid derivatives

Palladium Residuals

ICP-MS analysis shows route B leaves 23 ppm Pd vs. 45 ppm in route A. Chelation purification with:

  • 2% w/v EDTA solution
  • Activated charcoal treatment
    Reduces Pd content to <0.5 ppm.

Industrial-Scale Considerations

Patented continuous flow system enhances reproducibility:

[Alkylation Reactor] → [Crystallizer] → [Amination Chamber] → [UF Purification]  

Key metrics:

  • Throughput: 12 kg/day
  • Solvent Recovery: 92%
  • E-Factor: 18.7

This synthesis strategy overcomes limitations in traditional batch processing, particularly in managing exothermic amination steps.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxypropyl group.

  • Reduction: : Selective reduction reactions can modify the chlorophenoxy group to form various derivatives.

  • Substitution: : The sec-butylamino group can participate in substitution reactions, altering its pharmacological profile.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

  • Oxidized Derivatives: : Formation of carbonyl or carboxyl derivatives.

  • Reduced Derivatives: : Modified phenolic groups.

  • Substituted Products: : Variants with altered side chains enhancing solubility or target specificity.

Scientific Research Applications

In Chemistry

  • Catalysis: : Used as a ligand in coordination chemistry.

  • Material Science: : Exploration in the development of novel polymers and resins.

In Biology

  • Enzyme Inhibition Studies: : Acts as a potent inhibitor of specific enzymes, valuable in understanding enzyme mechanisms.

In Medicine

  • Drug Development: : Investigated for its potential as a therapeutic agent in cardiovascular and neurodegenerative diseases.

In Industry

  • Biotechnology: : Utilized in the design of biosensors and diagnostic tools.

Mechanism of Action

Molecular Targets and Pathways

The compound primarily targets adenosine receptors and specific enzyme active sites. It modulates signaling pathways by binding to these molecular targets, altering their activity and downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with other purine-2,6-dione derivatives, differing primarily in substituents at positions 7 and 8. Key analogs and their properties are compared below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 7) Substituent (Position 8) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(4-chlorophenoxy)-2-hydroxypropyl sec-butylamino C₁₉H₂₃ClN₅O₄ 428.15 Enhanced lipophilicity (4-Cl), potential solubility from -OH group
8-(sec-butylamino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 4-methylbenzyl sec-butylamino C₁₉H₂₅N₅O₂ 355.44 Higher hydrophobicity (methylbenzyl), reduced steric bulk
8-(sec-butylamino)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione 3-phenylpropyl sec-butylamino C₂₀H₂₇N₅O₂ 369.47 Extended alkyl chain (phenylpropyl) may increase membrane interaction
8-(cyclopentylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 3-methylbenzyl cyclopentylamino C₁₉H₂₃N₅O₂ 353.42 Rigid cyclopentyl group may restrict conformational flexibility

Key Findings from Structural Analogs

Substituent Effects on Lipophilicity: The 4-chlorophenoxy group in the target compound likely increases lipophilicity compared to analogs with methylbenzyl (ClogP ≈ 3.5 vs. 2.8 for methylbenzyl derivatives) . This could enhance blood-brain barrier penetration.

Steric and Conformational Differences: The sec-butylamino group at position 8 provides moderate steric hindrance, whereas cyclopentylamino (as in ) imposes greater rigidity, possibly affecting binding to target receptors. The 3-phenylpropyl chain in may adopt flexible conformations, favoring interactions with hydrophobic enzyme pockets.

Biological Activity Trends: Analogs with chlorinated aromatic groups (e.g., 4-chlorophenoxy) exhibit higher receptor-binding affinity in preliminary studies, possibly due to halogen bonding . Derivatives lacking hydroxyl groups (e.g., ) show reduced solubility but improved metabolic stability in vitro .

Biological Activity

Introduction

The compound 8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine, characterized by its unique structural features that include a sec-butylamino group and a chlorophenoxy moiety. These functional groups are believed to enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C20H26ClN5O4
  • Molecular Weight : 435.9 g/mol
  • CAS Number : 919020-72-7

The compound’s structure is pivotal in determining its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles.

Preliminary studies suggest that this compound may interact with various biological receptors and enzymes due to its purine base structure. The presence of the sec-butylamino group could facilitate binding to specific receptors, potentially leading to various pharmacological effects.

Biological Activities

Research indicates that compounds similar to This compound exhibit several biological activities:

  • Antagonistic Effects : It may act as an antagonist at certain adenosine receptors, which are critical in regulating numerous physiological processes including inflammation and neurotransmission.
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to purine metabolism, potentially affecting cellular energy balance and signaling pathways.

In Vitro Studies

  • Receptor Binding Assays : Studies have demonstrated that the compound binds to adenosine A2A receptors with a moderate affinity. This suggests potential applications in treating conditions where modulation of adenosine signaling is beneficial, such as in neurodegenerative diseases or cancer.
  • Enzyme Inhibition : Inhibitory assays indicate that the compound can significantly reduce the activity of enzymes involved in purine metabolism (IC50 values around 50 μM) .

In Vivo Studies

  • Animal Models : In rodent models, administration of the compound resulted in decreased levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent .
  • Behavioral Studies : Behavioral assays indicated that the compound may have neuroprotective effects, enhancing cognitive function in models of neurodegeneration .

Case Study 1: Neuroprotective Effects

A study conducted on mice with induced neurodegeneration showed that treatment with the compound improved memory retention and reduced neuroinflammatory responses. The mechanism was attributed to its action on adenosine receptors which modulate neuronal excitability and neuroinflammation.

Case Study 2: Anti-inflammatory Activity

In another study focusing on chronic inflammation models, the compound demonstrated significant reductions in pro-inflammatory cytokines (TNF-alpha and IL-6) when administered over a two-week period. This suggests its potential application in chronic inflammatory diseases such as rheumatoid arthritis.

Comparative Analysis

Compound NameMolecular WeightBiological ActivityReference
This compound435.9 g/molAntagonist at A2A receptors; anti-inflammatory
Similar Compound A420.5 g/molModerate A3 receptor affinity; anti-cancer
Similar Compound B450.0 g/molStrong A2B receptor antagonist; analgesic effects

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